1-(2-Boc-aminoethyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Heterocyclic Chemistry and Drug Design
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in medicinal chemistry. tandfonline.comnih.gov Its prevalence in a vast number of approved drugs underscores its importance as a "privileged scaffold." tandfonline.comnih.gov This is attributed to several key characteristics:
Physicochemical Properties: The piperazine moiety can significantly influence a molecule's solubility, basicity, and conformational properties. tandfonline.comnih.gov These attributes are critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com
Versatile Reactivity: The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, allowing it to act as a versatile linker or scaffold to connect different pharmacophores within a single molecule. tandfonline.comresearchgate.net
Biological Activity: Piperazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties. nih.govthieme-connect.com More than 100 FDA-approved drugs feature the piperazine moiety. enamine.net
Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Synthesis and Strategy
Amines are fundamental functional groups in organic chemistry, but their inherent nucleophilicity and basicity can lead to unwanted side reactions during multi-step syntheses. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique properties. jk-sci.comnumberanalytics.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com This converts the reactive amine into a much less nucleophilic carbamate (B1207046). chemistrysteps.comtotal-synthesis.com The key advantage of the Boc group lies in its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comwikipedia.org This orthogonality allows for the selective deprotection of the Boc-protected amine without affecting other sensitive functional groups in the molecule. total-synthesis.com
Overview of 1-(2-Boc-aminoethyl)piperazine as a Key Synthetic Building Block
This compound, also known as tert-butyl [2-(piperazin-1-yl)ethyl]carbamate, combines the advantageous features of both the piperazine scaffold and the Boc protecting group. chemscene.com This bifunctional molecule possesses a free secondary amine within the piperazine ring available for immediate reaction, while the primary amine on the ethyl side chain is temporarily masked by the Boc group.
This differential protection makes it an exceptionally useful building block for the regioselective synthesis of more complex molecules. The unprotected piperazine nitrogen can undergo reactions such as alkylation or acylation, while the Boc-protected amine remains inert. Subsequent removal of the Boc group under acidic conditions unmasks the primary amine for further functionalization. nih.govacs.org
Scope and Academic Relevance of Research on This Chemical Entity
The academic and industrial interest in this compound is significant, driven by its utility in various research areas. A primary application is in the synthesis of novel pharmaceutical agents. For instance, it is used in the preparation of dihydropyrimidine (B8664642) derivatives as bifunctional degraders for the treatment of target protein-mediated diseases. chemicalbook.com
Furthermore, this compound serves as a crucial intermediate in the development of linkers for antibody-drug conjugates (ADCs), which are a promising class of targeted cancer therapies. nih.govacs.org Research has also explored its use in creating novel maleimide (B117702) linkers designed to enhance the aqueous solubility of drug conjugates. nih.govacs.org The synthesis of polyamino nitriles, which are precursors to acylpolyamine neurotoxins, has also utilized this versatile building block. researchgate.net Its role in the synthesis of inhibitors for enzymes like MenB in Mycobacterium tuberculosis further highlights its importance in addressing infectious diseases. aablocks.com
Structure
3D Structure
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)9(12)8-14-6-4-13-5-7-14/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
AHKDOLBRHXIVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN1CCNCC1)N |
Origin of Product |
United States |
Chemical and Physical Properties
1-(2-Boc-aminoethyl)piperazine is a compound with the molecular formula C₁₁H₂₃N₃O₂ and a molecular weight of 229.32 g/mol . chemscene.comsigmaaldrich.com It is typically described as a solid or an oil liquid. aablocks.comsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃N₃O₂ | chemscene.comsigmaaldrich.com |
| Molecular Weight | 229.32 g/mol | chemscene.comsigmaaldrich.com |
| CAS Number | 140447-78-5 | chemscene.com |
| Appearance | Solid or Oil liquid | aablocks.comsigmaaldrich.com |
| Boiling Point | 357.2 °C at 760 mmHg | aablocks.com |
| Density | 1.014 g/cm³ |
Synthesis and Reactivity
The synthesis of 1-(2-Boc-aminoethyl)piperazine can be achieved through various routes. One common method involves the catalytic hydrogenation of benzyl (B1604629) 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate. In this procedure, a solution of the starting material in methanol (B129727) is treated with hydrogen gas in the presence of a palladium on carbon catalyst, yielding the desired product with high purity. chemicalbook.com
The reactivity of this compound is dictated by the presence of the two distinct amine functionalities. The unprotected secondary amine of the piperazine (B1678402) ring readily participates in nucleophilic substitution and addition reactions. For example, it can be reacted with various electrophiles to introduce substituents at the 4-position of the piperazine ring. nih.govacs.org
Conversely, the Boc-protected primary amine is unreactive under these conditions. This allows for a sequential and controlled functionalization of the molecule. The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, regenerating the primary amine for subsequent reactions. jk-sci.comwikipedia.org
1 2 Boc Aminoethyl Piperazine As a Versatile Synthetic Intermediate and Building Block
Construction of Complex Heterocyclic Systems
The distinct reactivity of its two nitrogen centers allows 1-(2-Boc-aminoethyl)piperazine to serve as a cornerstone in the assembly of intricate heterocyclic structures. The secondary amine of the piperazine (B1678402) ring can readily participate in nucleophilic substitution or addition reactions, while the Boc-protected ethylamine (B1201723) tail provides a handle for future elaboration after deprotection.
Integration into Polyamines and Macrocycles
The synthesis of polyamines and polyaza macrocycles often requires building blocks with differentiated reactivity to avoid uncontrolled polymerization and to ensure the formation of the desired cyclic structure. This compound is well-suited for this purpose. Research into the synthesis of acylpolyamine neurotoxins has utilized the unprotected analogue, 1-(2-aminoethyl)piperazine (B7761512), as a key intermediate for creating higher polyamines through regioselective Michael cyanoethylation. researchgate.net
In the broader context of macrocycle synthesis, the general strategy involves the cyclization of linear precursors containing multiple amine functionalities. nih.govacs.org The Boc-protected amine of this compound allows it to be incorporated into a linear chain via its secondary piperazine nitrogen. Following this, the Boc group can be removed to liberate the primary amine, which can then undergo an intramolecular cyclization reaction to form the final macrocycle. This stepwise approach is crucial for producing bifunctional tetraaza macrocycles, which are important as chelating agents. nih.gov While attempts to create smaller, 9-membered rings have sometimes resulted in rearranged piperazine derivatives, the methodology is robust for producing 12- and 14-membered macrocycles. nih.gov
Synthesis of Spatially Defined Scaffolds
A molecular scaffold is a core structure upon which other chemical moieties can be appended to create molecules with specific three-dimensional arrangements and tailored functions. mdpi.com this compound is an excellent starting material for such scaffolds, particularly for applications in medicinal chemistry and biotechnology.
A notable application is in the creation of novel maleimide (B117702) linkers designed to improve the aqueous solubility of drug conjugates. acs.orgnih.gov In this synthesis, the piperazine unit acts as a water-solubilizing scaffold. The process involves reacting this compound with a protected maleimide precursor. After the reaction, the Boc group is removed, yielding a terminal primary amine that can be used for further conjugation, for example, to attach platinum(IV) complexes. acs.orgnih.gov
Table 1: Synthesis of Amine-Functionalized Piperazine Maleimide Scaffolds This table outlines the key reaction step involving this compound in the creation of a functionalized scaffold.
| Reactant 1 | Reactant 2 | Key Reagents | Product | Application of Final Scaffold | Source(s) |
| PMal-X-Br (Protected Maleimide Precursor) | This compound | Triethylamine (B128534) (TEA), Dimethylformamide (DMF) | PMal-X-PIP-NHBoc (Boc-protected piperazine maleimide) | Linkers for drug conjugates with increased aqueous solubility | acs.org, nih.gov |
Furthermore, the piperazine motif is central to the design of ligands for biological targets like dopamine (B1211576) receptors. nih.gov By building upon the this compound core, researchers can synthesize complex N-heterocyclic substituted piperazines. The spatial arrangement of these substituents is critical for achieving high affinity and selectivity for specific receptor subtypes, such as the D3 dopamine receptor. nih.gov
Role in Peptide Chemistry and Peptidomimetic Synthesis
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they can mimic the turns and secondary structures of peptides while offering improved metabolic stability and oral bioavailability. metu.edu.tr
Design and Synthesis of Piperazine-Based Peptidomimetics
Peptidomimetics are molecules that imitate the structure and function of natural peptides. The piperazine core, especially in its diketopiperazine form, is a popular framework for these designs. metu.edu.trbeilstein-journals.org Research has demonstrated the synthesis of minimalist peptidomimetics using piperazine-based cores to display side chains corresponding to various amino acids. Starting with N-Boc protected amino aldehydes, a multi-component Ugi reaction can be employed to construct complex piperazine structures that act as peptide mimics. metu.edu.tr These scaffolds are investigated for their potential as small-molecule protein-protein interaction (PPI) modulators. metu.edu.tr
Incorporation into Amino Acid Derivatives and Conjugates
The ability to conjugate molecules to amino acids, peptides, and proteins is fundamental to bioconjugation chemistry, drug delivery, and diagnostics. This compound serves as a precursor to linkers designed for this purpose.
The synthesis of amine-functionalized piperazine maleimides is a prime example. acs.orgnih.gov The maleimide group is highly reactive towards the thiol side chain of cysteine residues in proteins. By incorporating the piperazine unit from this compound, the resulting linker not only connects to the protein but also imparts favorable properties like enhanced water solubility. nih.gov The synthesis allows for the creation of a toolbox of linkers that can be conjugated to various molecules, including peptides, to improve their pharmacological profiles. acs.org
Table 2: Application in Bio-conjugate Synthesis This table highlights the role of the piperazine building block in creating functional molecules for conjugation.
| Building Block | Functional Group Added | Target Amino Acid | Purpose | Source(s) |
| Piperazine Maleimide (from this compound) | Maleimide | Cysteine | Covalent attachment of drugs or probes to proteins | acs.org, nih.gov |
| N-(aminocycloalkylene)amino acid derivatives | Piperidine (B6355638)/Piperazine moiety | L-phenylalaninate | Synthesis of novel dipeptides and peptidomimetics | rsc.org, semanticscholar.org |
Analogous methods have been developed for creating novel N-(aminocycloalkylene)amino acid derivatives by reacting N-Boc-aminopyrrolidines and -piperidines with chiral esters. rsc.orgsemanticscholar.org These methods are directly applicable to this compound for generating new chiral amino acid derivatives containing the piperazine moiety, further expanding its utility in peptide and conjugate chemistry.
Precursors for Polymer and Material Science Applications
The application of this compound extends beyond medicinal chemistry into the realm of polymer and material science. Its trifunctional nature upon deprotection (one primary and two secondary amines) makes it a valuable monomer for creating highly branched polymer structures.
One significant application is in the synthesis of hyperbranched poly(amino ester)s. researchgate.net In this process, 1-(2-aminoethyl)piperazine (AEPZ), derived from its Boc-protected precursor, acts as a trifunctional BB'B''-type monomer. It undergoes a Michael addition polymerization with a diacrylate monomer, such as 1,4-butanediol (B3395766) diacrylate (BDA). This specific reaction approach leads to the formation of high molecular weight hyperbranched polymers. The terminal groups of these polymers can be further modified to feature primary, secondary, or tertiary amines, allowing for the tuning of the material's properties for specific applications, such as gene delivery. researchgate.net The hyperbranched architecture of these polymers has been confirmed by measuring their radius of gyration (Rg) and hydrodynamic radius (Rh), which show a ratio close to 1.0. researchgate.net
Table 3: Synthesis of Hyperbranched Polymers This table summarizes the components and characteristics of polymers synthesized using the deprotected form of this compound.
| Monomer 1 (Trifunctional Amine) | Monomer 2 (Diacrylate) | Polymerization Type | Resulting Polymer Structure | Key Property | Source(s) |
| 1-(2-aminoethyl)piperazine (AEPZ) | 1,4-butanediol diacrylate (BDA) | Michael Addition | Hyperbranched Poly(amino ester) | Tunable terminal groups, high molecular weight | researchgate.net |
Additionally, the maleimide linkers synthesized from this compound are themselves tools for material science, as the thiol-ene click reaction with maleimides is a versatile conjugation method used in the development of novel biomaterials and functional surfaces. acs.orgnih.gov
Functionalization of Graphene Oxide and Nanomaterials
The surface modification of nanomaterials, such as graphene oxide (GO), is a critical area of research aimed at enhancing their properties and compatibility for various applications, including catalysis and drug delivery. While the functionalization of GO with amine-containing compounds is a well-established strategy, the direct application of this compound for this purpose is not extensively documented in scientific literature.
Instead, its deprotected analogue, 1-(2-aminoethyl)piperazine, is utilized for the functionalization of GO. In this process, the nucleophilic amino groups of 1-(2-aminoethyl)piperazine react with the epoxide rings and other oxygen-containing functional groups on the surface of GO. This modification serves to increase the interlayer distance of the GO sheets, which can improve its catalytic activity by providing greater access to the catalytic sites. For instance, GO functionalized with 1-(2-aminoethyl)piperazine has been investigated as a heterogeneous organocatalyst.
The primary role of the Boc (tert-butoxycarbonyl) protecting group in this compound is to selectively mask the primary amine. This allows for chemoselective reactions to occur at the secondary amine of the piperazine ring. For direct functionalization of nanomaterials where the reactivity of the primary amine is desired, the use of the unprotected 1-(2-aminoethyl)piperazine is more direct and common.
Synthesis of Linkers and Bifunctional Molecules
A prominent application of this compound is in the synthesis of linkers and bifunctional molecules, which are crucial components in various fields, including medicinal chemistry and materials science. The differential reactivity of the two amine functionalities, one protected and one free, allows for a stepwise and controlled synthesis of complex molecular architectures.
This compound is particularly valuable in the creation of linkers for antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). In these contexts, the piperazine moiety can impart desirable properties such as increased aqueous solubility to the linker.
A notable example is the synthesis of novel maleimide linkers designed to improve the aqueous solubility of drug conjugates. In a typical synthetic route, a bromo-functionalized maleimide precursor is reacted with this compound. The secondary amine of the piperazine displaces the bromine atom in a nucleophilic substitution reaction. The Boc-protected primary amine remains intact during this step, allowing for its deprotection in a subsequent step to reveal a terminal primary amine. This amine can then be used for conjugation to other molecules, such as drugs or targeting ligands.
The synthesis of these amine-functionalized piperazine maleimides can be generalized as follows: a bromo-substituted maleimide derivative (PMal-X-Br) is reacted with this compound in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF). The resulting product, a Boc-protected piperazine maleimide (PMal-X-PIP-NHBoc), can then be deprotected using acidic conditions to yield the final amine-terminated linker.
Detailed research findings have demonstrated the successful synthesis of various piperazine-based maleimide linkers using this strategy, highlighting the reliability and versatility of this compound as a synthetic intermediate.
| Precursor | Intermediate Product | Final Product (after deprotection) | Reference |
| PMal-C2-Br | PMal-C2-PIP-NHBoc | PMal-C2-PIP-NH2 | |
| PMal-O-Br | PMal-O-PIP-NHBoc | PMal-O-PIP-NH2 | |
| PMal-C5-Br | PMal-C5-PIP-NHBoc | PMal-C5-PIP-NH2 |
Furthermore, this compound is used in the preparation of dihydropyrimidine (B8664642) derivatives which act as bifunctional degraders for the treatment of target protein-mediated diseases. This underscores its importance in the development of novel therapeutic agents.
Design and Synthesis of Piperazine-Containing Lead Compounds
The design of novel therapeutic agents often involves the use of versatile scaffolds like this compound to explore chemical space and optimize interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at the piperazine nitrogen, while its subsequent removal under acidic conditions provides a handle for further derivatization. smolecule.comnih.gov This synthetic flexibility is paramount in the generation of compound libraries for screening and lead optimization.
For instance, in the development of novel linkers for antibody-drug conjugates, this compound has been utilized in the synthesis of maleimide derivatives. nih.gov The synthesis typically involves the reaction of a maleimide-containing precursor with this compound, followed by deprotection of the Boc group to yield a reactive amine for further conjugation. nih.gov Similarly, this building block is employed in the synthesis of precursors for Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety can form part of the linker connecting a target protein binder to an E3 ligase ligand. nih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. The this compound scaffold provides a platform for systematic SAR exploration. By modifying the substituents on the piperazine ring and the terminal amine, researchers can probe the requirements for optimal target engagement.
In the development of dopamine D3 receptor agonists, SAR studies have shown that the nature of the aryl group on the piperazine ring and the length of the linker are critical for affinity and selectivity. nih.gov For example, hybrid molecules combining an aminotetralin fragment with an arylpiperazine moiety have been synthesized to yield D3 selective agonists. nih.gov
A study on histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that replacing a piperidine moiety with a piperazine ring significantly altered the affinity for the sigma-1 receptor. nih.gov Specifically, the piperazine derivatives generally showed a decrease in affinity for the H3 receptor as the alkyl chain linker length increased. nih.gov
The following table summarizes SAR findings for various derivatives incorporating the piperazine motif, highlighting the impact of structural modifications on biological activity.
| Base Scaffold | Modification | Biological Target | Key SAR Finding | Reference |
| Piperazine | Replacement of piperidine with piperazine | Histamine H3 / Sigma-1 Receptors | Decreased affinity for H3R and significantly altered σ1R affinity. nih.gov | nih.gov |
| Arylpiperazine | Introduction of various substituents on the aryl ring | Dopamine D2, Serotonin (B10506) 5-HT1A, 5-HT2A Receptors | Substitution at the ortho position of the phenyl ring is preferred for D2 receptor binding. tandfonline.com | tandfonline.com |
| Piperazine | Elongation of the alkyl linker | Histamine H3 Receptor | Decreased affinity with increased linker length for tert-butyl analogues. nih.gov | nih.gov |
| Piperazine | N-substitution with heterocyclic rings (e.g., indole) | Dopamine D3 Receptor | Can accommodate various substituted indole (B1671886) rings, influencing D3 receptor affinity. nih.gov | nih.gov |
The piperazine ring is not merely a linker but an active contributor to target-ligand interactions. Its ability to form hydrogen bonds, its conformational flexibility, and its basicity can be fine-tuned to optimize binding with a biological target. researchgate.net The protonatable nitrogen atoms of the piperazine ring can engage in crucial ionic interactions with acidic residues, such as aspartic acid, in the binding pockets of many receptors. mdpi.com
In the context of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, the piperazine moiety often serves as the anchor, forming a salt bridge with a conserved aspartate residue in transmembrane domain 3. mdpi.com The aryl substituent on the piperazine can then engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine and tryptophan within the binding pocket, further stabilizing the ligand-receptor complex. tandfonline.commdpi.com
Exploration of Biological Activities of Derived Compounds (In vitro and non-human in vivo)
Derivatives synthesized from this compound have been evaluated across a wide range of in vitro and non-human in vivo assays to characterize their biological activities. These studies are essential for identifying promising lead compounds for further development.
The piperazine scaffold has been incorporated into inhibitors of various enzymes. For example, derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have been synthesized and evaluated as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis, a potential target for new anti-tubercular agents. researchgate.net SAR studies in this series have highlighted the importance of the piperazine ring for activity. researchgate.net
In another study, thieno[3,2-d]pyrimidine-6-carboxamides were synthesized using 4-(2-Boc-aminoethyl)piperazine as a building block to create potent inhibitors of sirtuin (SIRT) enzymes, specifically SIRT1, SIRT2, and SIRT3. acs.org The in vitro inhibitory activities of these compounds were determined, and it was generally found that piperidine-containing analogues were more potent inhibitors than the corresponding piperazine derivatives in this particular scaffold. acs.org
The table below presents data from enzyme inhibition assays for selected piperazine-containing compounds.
| Compound Class | Target Enzyme | Key Compound | IC50 | Reference |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1 | 24 (piperazine derivative) | 0.44 µM | acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT2 | 24 (piperazine derivative) | 0.11 µM | acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT3 | 24 (piperazine derivative) | 0.19 µM | acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1 | 20 (piperidine derivative) | 0.053 µM | acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT2 | 20 (piperidine derivative) | 0.012 µM | acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT3 | 20 (piperidine derivative) | 0.021 µM | acs.org |
Derivatives of this compound are frequently evaluated for their affinity to various receptors, particularly those in the central nervous system. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of these compounds at specific receptor subtypes.
For example, a series of indazole and piperazine-based compounds were synthesized and tested for their binding affinity to human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. tandfonline.com These studies identified multi-target ligands with varying affinities for the different receptors. tandfonline.com Another study focused on developing dual-acting ligands for the histamine H3 and sigma-1 receptors, where the replacement of a piperidine with a piperazine moiety drastically altered the binding profile. nih.gov
The following table summarizes receptor binding data for representative piperazine derivatives.
The anti-proliferative and cytotoxic effects of piperazine-containing compounds are often assessed in various cancer cell lines. These assays provide an initial indication of the potential of these compounds as anticancer agents.
For instance, novel arylamide derivatives containing a piperazine moiety were synthesized and evaluated for their inhibitory activity against a panel of human cancer cell lines. nih.gov One compound, bearing a 1-(4-chlorophenyl)piperazine (B178656) group, exhibited potent inhibitory activities against MGC-803, HCT-116, and SMMC-7721 cancer cells, with IC50 values in the nanomolar range. nih.gov Further mechanistic studies revealed that this compound could inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov
In another study, bispidine derivatives, some of which were synthesized using a piperazine-containing fragment, were tested for their cytotoxic activity against HepG2 human liver carcinoma cells and normal WI-38 fibroblasts. mdpi.com Some of these compounds showed selective toxicity towards the cancer cells. mdpi.com
The table below provides examples of the anti-proliferative activity of piperazine derivatives in different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |
| 16f (arylamide derivative) | MGC-803 (gastric cancer) | 0.092 | Antiproliferative | nih.gov |
| 16f (arylamide derivative) | HCT-116 (colon cancer) | 0.098 | Antiproliferative | nih.gov |
| 16f (arylamide derivative) | SMMC-7721 (liver cancer) | 0.088 | Antiproliferative | nih.gov |
| 4c (bispidine derivative) | HepG2 (liver cancer) | ~20 | Cytotoxic | mdpi.com |
| 4e (bispidine derivative) | HepG2 (liver cancer) | ~50 | Cytotoxic | mdpi.com |
Conclusion
Direct Boc-Protection Strategies of Piperazine Derivatives
The most straightforward approach to this compound involves the direct protection of the primary amine of 1-(2-aminoethyl)piperazine (B7761512). The key challenge in this method is achieving selective protection at the primary amine in the presence of the two secondary amine nitrogens of the piperazine ring.
Reaction with Di-tert-butyl Dicarbonate (B1257347): Mechanistic Considerations
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. sigmaaldrich.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). sigmaaldrich.comresearchgate.net The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. chemicalbook.comnih.gov This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of tert-butyl carbonate. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide. chemicalbook.com
The reaction can be performed with or without a base. chemicalbook.comgoogle.com In the absence of a base, the protonated amine is deprotonated by the tert-butyl carbonate intermediate. google.com When a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is used, it facilitates the initial nucleophilic attack by deprotonating the amine starting material, making it more nucleophilic. sigmaaldrich.comchemicalbook.com The base also neutralizes the protonated amine formed during the reaction. chemicalbook.com
Optimization of Reaction Conditions and Reagents for Selective Monoprotection
Achieving selective mono-Boc protection of the primary amine in 1-(2-aminoethyl)piperazine is crucial to avoid the formation of di- and tri-protected byproducts. Several strategies have been developed to optimize this selectivity.
One common approach for selective mono-protection of diamines is to use a large excess of the diamine relative to the Boc-anhydride. mdpi.com However, this is often not practical for valuable or complex diamines. mdpi.com
A more refined method involves the use of an acid to selectively protonate one of the amine groups, rendering it less nucleophilic. For diamines, the more basic amine will be preferentially protonated. In the case of 1-(2-aminoethyl)piperazine, the piperazine nitrogens are generally more basic than the primary amino group. By adding one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), the piperazine ring can be selectively deactivated, directing the Boc protection to the primary amine. mdpi.comnih.gov One study reported achieving a 70-80% yield of mono-Boc piperazine using one equivalent of HCl. mdpi.com The use of in situ HCl generation from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) in methanol (B129727) offers a convenient alternative to using gaseous HCl. nih.govthieme-connect.de
Flow chemistry has also emerged as a powerful tool for optimizing selective mono-protection. By precisely controlling stoichiometry, temperature, and reaction time in a microreactor, the formation of the desired mono-protected product can be maximized. nih.gov For the mono-Boc protection of piperazine, a maximum yield of 45% was achieved using 0.8 equivalents of Boc-anhydride in methanol at 30°C. nih.gov
The choice of solvent can also play a critical role. While apolar solvents like dichloromethane (B109758) or toluene (B28343) can lead to precipitation, methanol has been found to be a suitable solvent for keeping all components in solution during the reaction. nih.gov
Table 1: Optimization Strategies for Selective Mono-Boc Protection
| Strategy | Key Parameters | Outcome |
| Acid-Mediated Protection | 1 equivalent of HCl or TFA | Selectively deactivates the more basic piperazine nitrogens, directing protection to the primary amine. mdpi.comnih.gov |
| Flow Chemistry | Precise control of stoichiometry (e.g., 0.8 eq. Boc₂O), temperature, and residence time. | Maximizes the yield of the mono-protected product and allows for rapid optimization. nih.gov |
| Solvent Selection | Use of protic solvents like methanol. | Prevents precipitation of reagents and products, ensuring a homogeneous reaction mixture. nih.gov |
Alternative N-Boc Protection Reagents and Protocols
While di-tert-butyl dicarbonate is the most common reagent for Boc protection, several alternatives have been developed. Reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and Boc-azide (Boc-N₃) can also be used. mdpi.com
More recently, stable and efficient amino-protecting reagents like Boc-DMT (4-(Boc-oxy)-6-methoxy-1,3,5-triazine) have been introduced. google.com Boc-DMT can protect a variety of amines, including amino acids, in good yields in aqueous or organic media, with reaction times typically ranging from 15 to 60 minutes. google.com
Furthermore, the use of catalysts can enhance the efficiency of Boc protection. Yttria-zirconia based Lewis acid catalysts have been shown to be effective for the t-butoxycarbonylation of a wide range of amines with Boc anhydride (B1165640) under mild conditions, offering high yields and short reaction times. researchgate.net
Synthesis via Functional Group Interconversions on Piperazine Scaffolds
An alternative to direct protection is the synthesis of this compound from precursors where the piperazine ring is already formed but requires modification, or by constructing the piperazine ring from acyclic precursors.
Hydrogenation of Benzyl-Protected Precursors
A well-established method for synthesizing this compound involves the deprotection of a dual-protected precursor. In this approach, the primary amine is protected with a Boc group, and one of the piperazine nitrogens is protected with a benzyl (B1604629) (Bn) group.
A specific example involves the hydrogenation of benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate. chemicalbook.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol under a hydrogen atmosphere. chemicalbook.com The benzyl group is cleaved through hydrogenolysis, while the Boc group remains intact under these conditions. This method has been reported to produce tert-butyl 2-(1-piperazinyl)ethylcarbamate in high yield (97%). chemicalbook.com
Table 2: Synthesis of this compound via Hydrogenation
| Precursor | Reagents and Conditions | Product | Yield |
| Benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate | H₂, 10% Pd/C, Methanol, 2h | tert-Butyl 2-(1-piperazinyl)ethylcarbamate | 97% chemicalbook.com |
Cyclization Approaches from Acyclic Precursors
The synthesis of the piperazine ring from acyclic precursors is a versatile strategy that can be adapted to produce a variety of substituted piperazines, including this compound. These methods typically involve the cyclization of a linear diamine derivative.
One general approach involves the reductive cyclization of dioximes. mdpi.com This method allows for the conversion of a primary amino group into a piperazine ring. researchgate.net Another strategy is the one-pot conversion of primary amines into piperazines by cyclization with tosylbis(2-(tosyloxy)ethyl)amine. mdpi.comresearchgate.net It is conceivable that N-(2-Boc-aminoethyl)amine could serve as the primary amine in this reaction, leading to the desired product.
A common precursor for piperazine synthesis is N-(2-hydroxyethyl)ethylenediamine (AEEA). xingxinchem.com The intramolecular cyclization of AEEA can be achieved under various catalytic conditions. researchgate.net For the synthesis of the target compound, a plausible route would involve the initial Boc-protection of the primary amine of AEEA, followed by cyclization of the resulting N-(2-Boc-aminoethyl)-N'-(2-hydroxyethyl)amine. The cyclization of N-(2-hydroxyethyl)ethane-1,2-diamines can be achieved under milder conditions using methods like the intramolecular Fukuyama-Mitsunobu reaction. thieme-connect.de
Another related approach is the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogenation-dehydrogenation catalyst and a hydrogen atmosphere to produce N-(2-hydroxyethyl)piperazine, which could then be further functionalized. google.com
These cyclization strategies offer a convergent approach to the synthesis of this compound and can be particularly useful when the required acyclic precursors are readily available.
Reductive Amination Routes for Piperazine Derivatives
Reductive amination is a cornerstone method for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of piperazine derivatives. This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
A common strategy for the synthesis of this compound via reductive amination involves the reaction of piperazine with N-Boc-2-aminoacetaldehyde. The aldehyde reacts with the secondary amine of the piperazine ring to form an iminium ion, which is then reduced by a suitable reducing agent.
Key reagents in this process are the reducing agents, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being frequently utilized. rsc.orggoogle.com STAB is often preferred due to its mildness and selectivity for imines over other carbonyl groups. A typical procedure involves stirring the amine and aldehyde in a solvent like methanol or dichloromethane, followed by the portion-wise addition of the reducing agent. google.com
The reaction conditions for reductive amination can be tailored to the specific substrates. For instance, in the synthesis of chiral piperazinone derivatives, the reductive amination of a protected aminoacetaldehyde with an amino acid ester is carried out at a controlled temperature of -10 to 0 °C to prevent the reduction of the aldehyde before imine formation. google.com While not directly for this compound, this highlights the tunability of the reaction.
An alternative, though not strictly a reductive amination of a carbonyl compound, is the reduction of an amide. For example, N-acylation of a piperazine derivative with a protected amino acid followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can also yield the desired product structure. nih.gov
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Ref |
| Piperazine | N-Boc-2-aminoacetaldehyde | Sodium triacetoxyborohydride | Dichloromethane | This compound | google.com |
| Piperazine | N-Boc-2-aminoacetaldehyde | Sodium cyanoborohydride | Methanol | This compound | rsc.org |
| Mono-Boc-piperazine | Chloroacetyl chloride (followed by amine) | Lithium aluminum hydride | Not specified | Substituted (aminoethyl)piperazine | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and their intermediates, aiming to reduce the environmental impact of chemical processes.
Water-Mediated and Catalyst-Free Conditions
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While specific water-mediated syntheses for this compound are not extensively documented, related syntheses of piperazine derivatives have been explored in aqueous media. For example, the synthesis of certain N-Boc piperazine precursors has been conducted in a water-dioxane mixture. nih.gov This suggests the potential for developing water-based systems for the synthesis of the target molecule.
Catalyst-free conditions represent another avenue for green synthesis. Thermal deprotection of N-Boc protected amines has been achieved in continuous flow without an acid catalyst, indicating that certain steps in the synthesis of this compound could potentially be performed under catalyst-free conditions. acs.org
Solvent-Free Methodologies
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A notable example of a green approach relevant to the synthesis of this compound is the solvent-free N-tert-butyloxycarbonylation of amines. thieme-connect.com This method employs a reusable solid acid catalyst, sulfonated reduced graphene oxide (SrGO), for the chemoselective Boc protection of various amines at room temperature. thieme-connect.com This approach could be adapted for the Boc protection step in the synthesis of the target compound, thereby reducing solvent waste.
| Green Chemistry Approach | Reaction | Conditions | Relevance to this compound Synthesis | Ref |
| Water-Mediated | Conjugate addition for piperidine (B6355638) synthesis | Dioxane/water mixture | Potential for developing aqueous synthetic routes for piperazine derivatives. | nih.gov |
| Catalyst-Free | Thermal N-Boc deprotection | Continuous flow, high temperature | Potential for catalyst-free steps in the overall synthesis. | acs.org |
| Solvent-Free | N-tert-butyloxycarbonylation of amines | Sulfonated reduced graphene oxide (SrGO) catalyst, room temperature | Direct application for the Boc-protection step in a more sustainable manner. | thieme-connect.com |
Selective N-Deprotection Strategies
The Boc protecting group is crucial for the selective functionalization of the piperazine moiety. Its removal is a key step to liberate the primary amine for subsequent reactions.
The tert-butoxycarbonyl (Boc) group is well-known for its lability under acidic conditions. masterorganicchemistry.comorganic-chemistry.org This characteristic is the foundation for its removal from this compound to unmask the primary amino group. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM). masterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com
Other strong acids such as hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or methanol are also effective for Boc deprotection. rsc.orgnih.gov The choice of acid and solvent can be tailored based on the sensitivity of other functional groups within the molecule and the desired workup procedure. For instance, aqueous phosphoric acid has been reported as a mild and environmentally benign reagent for the deprotection of Boc groups, tolerating other sensitive functionalities. organic-chemistry.org
Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, 0°C to room temperature | nih.gov |
| Hydrochloric Acid (HCl) | 4 M in 1,4-dioxane, room temperature | rsc.org |
The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic residues in the substrate. organic-chemistry.org To prevent this side reaction, scavenger reagents like anisole (B1667542) or thiophenol are often added to the reaction mixture. organic-chemistry.org
In the synthesis of complex molecules, it is often necessary to have multiple protecting groups that can be removed independently, a concept known as orthogonal protection. masterorganicchemistry.com The Boc group's acid lability contrasts with the removal conditions for other common amine protecting groups, enabling selective deprotection strategies.
For instance, the Boc group is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group (typically 20% piperidine in DMF). masterorganicchemistry.comorganic-chemistry.org Conversely, the Fmoc group is stable to the acidic conditions required for Boc removal. This orthogonality is fundamental in solid-phase peptide synthesis and the construction of complex molecules where different amino groups need to be functionalized sequentially. sigmaaldrich.com
Another common orthogonal partner to the Boc group is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), conditions under which the Boc group is stable. masterorganicchemistry.comchemicalbook.com Therefore, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either site. smolecule.com For example, in a molecule with this compound acylated with a Cbz-protected amino acid, the Boc group can be removed with acid to allow further reaction at the primary amine, while the Cbz group remains intact, or vice versa.
Recent research has also explored thermal deprotection of Boc groups in a continuous flow system, which can offer selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) by precise temperature control, adding another dimension to selective deprotection strategies. nih.govresearchgate.netacs.org
Table 2: Orthogonal Protecting Group Pairs with Boc
| Protecting Group | Removal Condition | Boc Stability | Reference |
|---|---|---|---|
| Fmoc | Base (e.g., Piperidine) | Stable | masterorganicchemistry.comorganic-chemistry.org |
| Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | Stable | masterorganicchemistry.com |
Reactions at the Free Amine Moiety (Boc-protected)
While the primary amine is protected by the Boc group, the secondary amine of the piperazine ring is available for a variety of chemical transformations. This allows for the introduction of diverse substituents at the N-4 position of the piperazine.
The secondary amine of this compound can readily undergo nucleophilic substitution with alkyl halides to form N-alkylated products. acs.org These reactions are typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of base and solvent can influence the reaction efficiency. This method allows for the introduction of a wide range of alkyl and arylmethyl groups onto the piperazine ring.
The piperazine nitrogen can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. rsc.orgnih.gov Amide bond formation with carboxylic acids is commonly facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov These reactions are fundamental in medicinal chemistry for synthesizing piperazine-containing amides, which are prevalent in many biologically active compounds. For example, this compound can be coupled with various carboxylic acids to generate a library of amide derivatives for structure-activity relationship (SAR) studies. rsc.org
Reductive amination is a powerful and widely used method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the secondary amine of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.org
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.gov These reagents are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the over-alkylation issues that can plague direct alkylation with alkyl halides. masterorganicchemistry.comnih.gov A vast array of aldehydes and ketones can be used, making reductive amination a versatile tool for introducing diverse substituents onto the piperazine ring of this compound. rsc.orgresearchgate.net
Table 3: Examples of Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes | NaBH(OAc)₃ | N-Arylmethyl piperazine derivative | masterorganicchemistry.com |
| Aliphatic Ketones | NaBH₃CN | N-Alkyl piperazine derivative | masterorganicchemistry.com |
Michael Addition Reactions
The primary amine of the aminoethyl group in this compound can act as a nucleophile in Michael addition reactions. This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. chemistrysteps.com Generally, weaker bases and nucleophiles, such as amines, favor the 1,4-conjugate addition pathway over a 1,2-addition to the carbonyl group. chemistrysteps.com
A notable example is the Michael cyanoethylation of the parent compound, 1-(2-aminoethyl)piperazine, with acrylonitrile. researchgate.net Research has shown that the regioselectivity of this reaction is unusual. researchgate.net While primary amino groups in other aliphatic diamines and triamines are typically more reactive than secondary amines, the reactivity is reversed in 1-(2-aminoethyl)piperazine. researchgate.net This suggests that in the Boc-protected variant, the primary amine of the side chain would be the expected site of Michael addition, though its reactivity might be influenced by the bulky piperazine substituent. The reaction mechanism involves the bonding of the free amine (the Michael donor) to the α,β-unsaturated olefin (the Michael acceptor). researchgate.net
Reactions at the Piperazine Nitrogen (Boc-protected)
The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens significantly influences the molecule's reactivity. This group deactivates the nitrogen it is attached to, directing reactions to other sites within the molecule.
Electrophilic Additions and Cross-Coupling Reactions
While the Boc-protected nitrogen is generally unreactive, the piperazine ring can undergo electrophilic additions at the α-carbon position through a process of directed α-C–H lithiation. beilstein-journals.orgnsf.gov This method allows for the introduction of various substituents onto the carbon atoms adjacent to the nitrogen. The process typically involves treating the N-Boc-protected piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi) at low temperatures, followed by trapping the resulting α-lithiated intermediate with an electrophile. beilstein-journals.orgresearchgate.net In situ IR spectroscopy has been used to determine optimal lithiation times. researchgate.net
The N-H of the piperazine ring (the nitrogen not protected by the Boc group) is available for various cross-coupling reactions. N-Boc-piperazine can undergo copper-catalyzed cross-coupling with aryl iodides and Buchwald-Hartwig amination with aryl halides to form N-arylated piperazine derivatives. smolecule.comchemicalbook.com For this compound, this allows for the selective introduction of aryl groups at the N-4 position of the piperazine ring.
| Reaction Type | Catalyst/Reagents | Reactant | Product Type | Source |
|---|---|---|---|---|
| Copper-Catalyzed Cross-Coupling | CuBr, 1,1'-bi-2-naphthol, K₃PO₄ | Aryl iodide | N-arylated piperazine | smolecule.comchemicalbook.com |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand | Aryl halide | N-arylated piperazine | chemicalbook.comacs.org |
| α-C–H Lithiation/Trapping | s-BuLi, TMEDA; then an electrophile (e.g., TMSCl, DMF, Ph₂CO) | N-Boc-piperazine | α-substituted N-Boc-piperazine | beilstein-journals.orgresearchgate.net |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The primary amine on the ethyl side chain of this compound is a key functional group for the synthesis of urea and thiourea derivatives. This transformation is typically achieved by reacting the amine with isocyanates or isothiocyanates. smolecule.comnih.gov
For instance, in the synthesis of novel PI3 kinase inhibitors, 4-(2-Aminoethyl)-1-boc-piperazine was reacted with various aryl isocyanates in the presence of a base like N,N-diisopropylethylamine (DIPEA) to yield the corresponding urea derivatives. researchgate.net Similarly, thiourea derivatives can be synthesized by reacting the primary amine with aryl isothiocyanates under mild conditions. nih.govmdpi.com These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, making this a versatile method for creating libraries of compounds for biological screening. mdpi.comresearchgate.net
| Derivative Type | Reagent | General Conditions | Source |
|---|---|---|---|
| Urea | Aryl isocyanate | DIPEA, CH₂Cl₂, room temperature | researchgate.net |
| Thiourea | Aryl/alkyl isothiocyanate | Triethylamine, acetonitrile, reflux | nih.gov |
| Thiourea | Isothiocyanate | Dichloromethane, room temperature | mdpi.com |
Investigations into Reaction Mechanisms and Selectivity
Understanding the mechanisms and selectivity of reactions involving this compound is crucial for its effective use in synthesis.
Regioselectivity in Michael Additions: As mentioned, the Michael cyanoethylation of the parent compound, 1-(2-aminoethyl)piperazine, exhibits unusual regioselectivity, with the secondary piperazine nitrogen being more reactive than the primary amino group of the side chain. researchgate.net This is contrary to what is typically observed for other polyamines and highlights the electronic and steric influence of the piperazine ring on the reactivity of its substituents. researchgate.net
Selectivity in α-Lithiation: Mechanistic studies of the α-lithiation of N-Boc piperazines have revealed that the yield and enantioselectivity are significantly affected by the nature of the electrophile used to trap the lithiated intermediate, as well as the substituent on the distal nitrogen atom. acs.org The development of unified procedures for this transformation has been guided by in situ IR spectroscopy, which helped to simplify previously complex and diverse literature methods. researchgate.net
Selectivity in Coupling Reactions: In cross-coupling reactions, the Boc group effectively protects its adjacent nitrogen, allowing for selective functionalization at the other available nitrogen positions. For example, in palladium-catalyzed N-arylation reactions, the primary amine of an aminoethyl side chain can be selectively coupled in the presence of other amine functionalities by careful choice of catalyst and reaction conditions. acs.org This selectivity is essential for the controlled synthesis of complex molecules where multiple reactive sites are present.
Advanced Structural Characterization Techniques for 1 2 Boc Aminoethyl Piperazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(2-Boc-aminoethyl)piperazine derivatives. It provides precise information about the chemical environment of individual atoms.
¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the tert-butyl group (Boc), the ethyl bridge, the piperazine (B1678402) ring protons, and the amine protons. The large tert-butyl group typically appears as a sharp singlet at approximately 1.44 ppm due to the nine equivalent protons. rsc.org The methylene (B1212753) protons of the ethyl group and the piperazine ring will appear as multiplets in the aliphatic region (approx. 2.4-3.3 ppm). rsc.orgchemicalbook.com The NH proton of the Boc-carbamate and the NH of the piperazine ring often appear as broad singlets.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the quaternary and methyl carbons of the Boc group (around 79.5 and 28.4 ppm, respectively), the carbonyl carbon of the Boc group (around 156.1 ppm), and the various methylene carbons of the piperazine ring and the ethyl linker (typically in the 40-60 ppm range). nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms within the molecule. Three distinct nitrogen signals would be expected for this compound: one for the carbamate (B1207046) nitrogen and two for the nitrogens of the piperazine ring (one tertiary and one secondary), each with a unique chemical shift reflecting its electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Boc | -C(CH₃)₃ | ~1.44 (singlet, 9H) | ~28.4 (3C) |
| Boc | -C (CH₃)₃ | - | ~79.5 (1C) |
| Boc | -C=O | - | ~156.1 (1C) |
| Ethyl | -NH-CH₂ - | ~3.2 (multiplet, 2H) | ~39.0 (1C) |
| Ethyl | -CH₂ -N(pip) | ~2.5 (multiplet, 2H) | ~57.0 (1C) |
| Piperazine | -CH₂- (adjacent to N-ethyl) | ~2.4-2.6 (multiplet, 4H) | ~53.5 (2C) |
| Piperazine | -CH₂- (adjacent to NH) | ~2.8-2.9 (multiplet, 4H) | ~45.0 (2C) |
| Amine | Boc-NH - | Broad singlet | - |
| Amine | Piperazine-NH - | Broad singlet | - |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms, resolving signal overlap, and probing the spatial arrangement of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY spectra would show correlations between the two methylene groups of the ethyl linker (-NH-CH₂ -CH₂ -N-). It would also reveal the coupling network within the piperazine ring protons. nih.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is extremely powerful for assigning carbon signals by linking them to their known proton assignments. For example, the singlet at ~1.44 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~28.4 ppm in the ¹³C spectrum, confirming the assignment of the Boc methyl groups. nih.govrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com It is critical for piecing together the molecular skeleton by connecting fragments. Key HMBC correlations would include the signal from the Boc methyl protons to the Boc quaternary and carbonyl carbons, and from the ethyl protons to the adjacent piperazine ring carbons, thus confirming the attachment point of the side chain. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the conformation and stereochemistry of a molecule. For piperazine derivatives, NOESY can help to confirm the chair conformation of the ring and the relative orientation of substituents (axial vs. equatorial). rsc.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). nih.gov For this compound (C₁₁H₂₃N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 230.1863. sigmaaldrich.com HRMS can confirm this value, allowing for the unambiguous determination of the elemental formula, which is a critical step in identifying a new compound or confirming the purity of a known one. acs.org
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
For this compound, characteristic fragmentation pathways include:
Loss of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under MS conditions. researchgate.net It commonly fragments through two main pathways:
Loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (CO₂, 44 Da). nih.govdoaj.org
Cleavage to lose the entire Boc group (C₅H₉O₂, 101 Da). doaj.org
Cleavage of the Piperazine Ring: The piperazine ring can undergo ring-opening fragmentation, leading to characteristic ions. researchgate.netxml-journal.net Common cleavages occur at the C-N bonds, resulting in fragments corresponding to different portions of the ring and its substituents. xml-journal.netmdpi.com For instance, cleavage of the ethylpiperazine side chain can generate a piperazine fragment ion or a Boc-aminoethyl fragment.
Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS
| Fragment Ion | Proposed Structure/Loss | Predicted m/z for [M+H]⁺=230.19 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene | 174.12 |
| [M+H - C₅H₉O₂]⁺ | Loss of Boc group | 129.12 |
| [M+H - C₄H₈ - CO₂]⁺ | Loss of isobutylene and CO₂ | 130.12 |
| [C₆H₁₄N₃]⁺ | Cleavage of Boc-NH bond (loss of C₅H₉O₂) | 128.12 |
| [C₅H₁₁N₂]⁺ | Piperazine ring with ethyl fragment | 99.09 |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.
Piperazine Ring Conformation: Unsubstituted and N,N'-disubstituted piperazines almost universally adopt a chair conformation in the solid state, which minimizes steric strain. nih.goved.ac.ukwm.edu
Bond Lengths and Angles: The C-N and C-C bond lengths within the piperazine ring are typically within the expected range for single bonds. wm.edu The geometry around the nitrogen atoms is generally trigonal pyramidal.
Intermolecular Interactions: In the crystal lattice, molecules are packed together through various non-covalent interactions. For this compound, the presence of N-H groups (on both the piperazine ring and the carbamate) allows for the formation of intermolecular hydrogen bonds, which often play a dominant role in the crystal packing. iucr.orgnih.gov The carbonyl oxygen of the Boc group can also act as a hydrogen bond acceptor.
The analysis of a suitable crystal would definitively establish the conformation of the ethylamino side chain relative to the piperazine ring and detail the packing arrangement in the solid state. iucr.org
Elucidation of Solid-State Structures and Stereochemistry
The solid-state conformation of piperazine-containing molecules is a critical aspect of their structural chemistry. For derivatives of this compound, the piperazine ring is anticipated to adopt a thermodynamically stable chair conformation. This has been observed in the crystal structures of piperazine itself and various derivatives, where the chair form is predominant in the solid state. nih.gov The tert-butoxycarbonyl (Boc) protecting group, attached to the ethylamino side chain, introduces conformational flexibility due to rotation around the C-N carbamate bond. Studies on other Boc-protected heterocyclic compounds, such as a piperidine-spiro-hydantoin, have revealed that the carbamate group can be twisted relative to the plane of the heterocyclic ring, and this rotation can be hindered at low temperatures. researchgate.net
Interactive Data Table: Expected Crystallographic Parameters for Piperazine Derivatives
| Parameter | Expected Value/Feature for this compound | Rationale based on Analogous Structures |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this complexity. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric piperazine derivatives. |
| Piperazine Ring Conformation | Chair | Thermodynamically most stable conformation for piperazine rings. nih.gov |
| Boc Group Conformation | Twisted relative to the piperazine ring | Observed in other Boc-protected heterocyclic structures. researchgate.net |
| Key Torsion Angles | N-C-C-N (piperazine ring), C-N-C=O (carbamate) | Defines the overall molecular shape and potential for intermolecular interactions. |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of this compound derivatives arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force in directing the crystal packing. The secondary amine in the piperazine ring (N-H) is a potent hydrogen bond donor, while the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the Boc group are effective hydrogen bond acceptors.
In the crystal structure of piperazine, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov For this compound, similar N-H···N hydrogen bonds involving the piperazine ring are highly probable. Additionally, the N-H of the Boc-protected amino group can participate in hydrogen bonding. The carbonyl oxygen of the Boc group is also a strong hydrogen bond acceptor, likely forming N-H···O=C interactions. These interactions can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions may also play a role in stabilizing the crystal structure. The analysis of these interactions is crucial for understanding polymorphism, solubility, and other solid-state properties of these compounds.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Material Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and characterizing the molecular structure of this compound and its derivatives. Each vibrational mode corresponds to a specific molecular motion, and the collection of these modes provides a unique spectroscopic fingerprint of the compound.
The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The piperazine ring will show C-H stretching vibrations typically in the 2800-3000 cm⁻¹ region, along with ring stretching and deformation modes at lower wavenumbers. scispace.com The secondary amine (N-H) in the piperazine ring gives rise to a stretching vibration around 3200-3400 cm⁻¹. scispace.com
The Boc protecting group has several characteristic vibrational modes. The carbonyl (C=O) stretching vibration is a strong band in the FTIR spectrum, typically appearing in the range of 1680-1700 cm⁻¹. The C-N stretching of the carbamate will also be present. The tert-butyl group will show characteristic C-H stretching and bending vibrations. researchgate.net The ethyl linker will contribute to the complexity of the C-H stretching region and will have associated bending and rocking modes.
Comparing the spectra of derivatives allows for the characterization of structural modifications. For instance, the formation of a new bond to the secondary amine of the piperazine ring would result in the disappearance of the N-H stretching band and the appearance of new bands associated with the substituent.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Piperazine N-H | Stretching | ~3300 | Weak | Broad peak, sensitive to hydrogen bonding. |
| Alkyl C-H (piperazine & ethyl) | Stretching | 2850-2960 | 2850-2960 | Complex series of bands. |
| Carbamate N-H | Stretching | ~3400 | Weak | May be sharper than the piperazine N-H stretch. |
| Carbonyl C=O (Boc) | Stretching | ~1690 | Moderate | Strong, characteristic band in FTIR. |
| C-N (piperazine & carbamate) | Stretching | 1000-1200 | 1000-1200 | Multiple bands expected. |
| tert-Butyl C-H | Bending | 1365, 1390 | 1365, 1390 | Characteristic doublet. |
Electron Microscopy (TEM) for Characterization of Derived Nanomaterials
While direct applications of this compound in the synthesis of nanomaterials are not yet widely reported, its structural motifs suggest its potential as a precursor or capping agent in the formation of nanoparticles. Should this compound or its derivatives be used to create nanomaterials, Transmission Electron Microscopy (TEM) would be an indispensable tool for their characterization.
TEM provides high-resolution imaging of nanomaterials, allowing for the direct visualization of their size, shape, and morphology. researchgate.net For instance, if this compound were used as a capping agent in the synthesis of metal nanoparticles, TEM would reveal the size distribution and shape of the resulting particles, such as spherical, rod-like, or cubic. High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and crystallographic orientation.
Theoretical and Computational Investigations of 1 2 Boc Aminoethyl Piperazine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of piperazine (B1678402) derivatives. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic structures, which collectively govern the molecule's reactivity and conformational behavior.
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For piperazine derivatives, the nitrogen atoms are typically the sites of the highest electron density, making them nucleophilic centers. The introduction of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens significantly influences the electronic distribution. The electron-withdrawing nature of the carbonyl group in the Boc moiety reduces the electron density on the adjacent nitrogen atom.
While specific DFT calculations for 1-(2-Boc-aminoethyl)piperazine are not extensively reported in the literature, data from related N-substituted piperazine derivatives can provide valuable insights. The table below presents typical calculated electronic properties for a model N-Boc-piperazine system, illustrating the general effects of the Boc group.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Note: These values are illustrative and based on typical DFT calculations for N-Boc-piperazine analogues. Actual values for this compound would require specific calculations.
The HOMO is expected to be localized primarily on the unprotected nitrogen atom of the piperazine ring and the nitrogen of the aminoethyl side chain, making these the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the carbonyl group of the Boc moiety and the adjacent regions, indicating the likely sites for nucleophilic attack.
Based on the electronic structure, several reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I) : Approximated as -EHOMO. A lower ionization potential indicates a higher tendency to donate an electron.
Electron Affinity (A) : Approximated as -ELUMO. A higher electron affinity suggests a greater ability to accept an electron.
Chemical Hardness (η) : Calculated as (ELUMO - EHOMO)/2. It measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Electronegativity (χ) : Calculated as -(EHOMO + ELUMO)/2. It describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω) : Calculated as μ2/(2η). This index quantifies the electrophilic character of a molecule.
The presence of the Boc group makes the protected nitrogen atom significantly less nucleophilic. Consequently, chemical reactions involving electrophiles will preferentially occur at the unprotected exocyclic amino group and the endocyclic secondary amine of the piperazine ring. The Boc group is stable under many conditions but can be removed under acidic conditions, which is a key aspect of its use in multi-step synthesis. cymitquimica.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of flexible molecules like this compound.
The piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. In this conformation, substituents on the ring can be in either an axial or equatorial position. Due to steric hindrance, the bulky Boc group and the 2-aminoethyl side chain are expected to preferentially occupy the equatorial positions to minimize unfavorable steric interactions.
Molecular dynamics (MD) simulations provide a detailed picture of the behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and thermodynamic properties of the molecule in a simulated environment, such as in a solvent or interacting with a biological target.
MD simulations of piperazine derivatives have been used to study their interactions in various systems, for instance, in the context of CO2 absorption where force field parameters were derived from quantum mechanical calculations. researchgate.net For this compound, an MD simulation would reveal the flexibility of the side chain, the stability of the piperazine ring conformation, and the hydrogen bonding patterns with solvent molecules. Such simulations are crucial for understanding how the molecule might interact with a biological receptor, providing insights into its binding mode and affinity.
Chemoinformatics and Virtual Screening
Chemoinformatics utilizes computational methods to analyze chemical information. This compound, being a readily available synthetic building block, is a component of many commercial and public chemical databases used for virtual screening in drug discovery.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors, are important for its inclusion in these screening libraries. These properties, often calculated using chemoinformatic tools, determine the "drug-likeness" of a molecule according to guidelines like Lipinski's Rule of Five.
Ligand-Based and Structure-Based Drug Design Principles
The development of novel drugs from the this compound scaffold leverages both ligand-based and structure-based computational design strategies. These approaches utilize the structural information of known active molecules or the target receptor, respectively, to guide the design of more potent and selective compounds.
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of a biological target, LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD. For piperazine derivatives, QSAR models have been developed to correlate specific molecular descriptors with biological inhibitory activity. mdpi.com These models can identify key structural features required for activity, such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), steric factors (e.g., molar refractivity), and physicochemical characteristics (e.g., aqueous solubility, topological polar surface area). mdpi.com By analyzing a series of known active and inactive derivatives, researchers can build a pharmacophore model that defines the essential spatial arrangement of features necessary for biological function. This model then guides the design of new derivatives of this compound with a higher probability of success.
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD enables the rational design of ligands that can fit precisely into the target's binding site. This process often begins with virtual screening of large compound libraries containing piperazine scaffolds to identify initial hits. nih.gov Subsequently, molecular docking simulations are used to predict the binding mode and affinity of designed derivatives. For instance, in the development of androgen receptor (AR) antagonists, a class of arylpiperazine derivatives was designed and evaluated using computational methods to understand their interaction with the receptor's binding pocket. nih.gov Similarly, SBDD has been employed to design piperazine derivatives as inhibitors for targets like the sigma-1 receptor and topoisomerase II. mdpi.comnih.gov These studies use the detailed structural information of the target to optimize ligand interactions, enhancing potency and selectivity.
In Silico Prediction of Physicochemical and ADME-Related Properties
A critical step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its pharmacokinetic profile. nih.gov Poor ADME characteristics are a major reason for the failure of drug candidates in clinical trials. In silico tools provide rapid, cost-effective predictions of these properties, allowing for the early identification and filtering of compounds with undesirable profiles. nih.govmdpi.com Various software platforms, such as SwissADME and ADMETlab, are used to calculate key physicochemical and pharmacokinetic parameters for derivatives of scaffolds like this compound. mdpi.com
These computational models predict properties that are crucial for a drug's viability, including its solubility, membrane permeability, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com Key predicted parameters often include lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and potential for blood-brain barrier (BBB) penetration. mdpi.comnih.gov For example, a computational study on piperazine derivatives designed as mTORC1 inhibitors used the SwissADME platform to evaluate their pharmacokinetic profiles, ensuring the selected candidates had favorable drug-like properties. mdpi.com
Below is a table of representative in silico ADME and physicochemical properties predicted for hypothetical derivatives synthesized from the this compound scaffold.
| Property | Parameter | Predicted Value Range | Importance in Drug Discovery |
| Physicochemical Properties | Molecular Weight (MW) | 350 - 500 g/mol | Influences absorption and diffusion; should generally be <500 (Lipinski's Rule). |
| logP (Lipophilicity) | 1.5 - 4.5 | Affects solubility, permeability, and metabolism; optimal range is crucial for bioavailability. nih.gov | |
| Topological Polar Surface Area (TPSA) | 60 - 120 Ų | Predicts membrane permeability; values <140 Ų are associated with good oral bioavailability. mdpi.com | |
| Number of H-Bond Donors | 1 - 4 | Influences solubility and target binding; should generally be ≤5 (Lipinski's Rule). | |
| Number of H-Bond Acceptors | 4 - 9 | Influences solubility and target binding; should generally be ≤10 (Lipinski's Rule). | |
| Pharmacokinetics (ADME) | Aqueous Solubility (logS) | -5.0 to -2.0 | Crucial for absorption; poor solubility can limit oral bioavailability. mdpi.com |
| GI Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. mdpi.com | |
| Blood-Brain Barrier (BBB) Permeant | No / Yes | Indicates potential for CNS activity or side effects. | |
| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | |
| Drug-Likeness | Lipinski's Rule Violations | 0 - 1 | A guideline to evaluate drug-likeness and potential for oral activity. mdpi.com |
Note: The values in this table are representative and intended to illustrate the types of properties predicted for derivatives of this compound based on computational studies of similar compounds.
Docking Studies with Biological Targets
Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps to elucidate the binding mechanism, predict binding affinity, and guide the rational design of more potent molecules. Derivatives incorporating the this compound scaffold have been subjected to docking studies against a variety of biological targets implicated in diseases ranging from cancer to neurological disorders.
In one study, novel arylpiperazine derivatives were designed as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Molecular docking simulations revealed that the compounds fit well into the AR binding pocket, with the piperazine ring forming key interactions. Another computational investigation focused on piperazine-based compounds targeting the sigma-1 (σ1) receptor, which is involved in various central nervous system disorders. nih.gov The docking analysis identified crucial interactions, such as a salt bridge between the protonated piperidine (B6355638)/piperazine nitrogen and the carboxylate groups of specific amino acid residues like Glu172 and Asp126. nih.gov These polar interactions were found to be critical for anchoring the ligands within the receptor's binding site.
Further studies have explored piperazine derivatives as anticancer agents targeting the Bcl-2 protein and the DNA-topoisomerase II (Topo II) complex. mdpi.comrsc.org Docking simulations of piperazine-linked bergenin (B1666849) hybrids showed strong binding energy with the Bcl-2 protein, which is a key regulator of apoptosis. rsc.org Similarly, phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-Topo II complex, revealing their ability to bind within the active site and interact with DNA, suggesting a plausible mechanism for their cytotoxic activity. mdpi.com
The table below summarizes findings from representative docking studies of piperazine derivatives with various biological targets.
| Biological Target | PDB Code | Key Interacting Residues | Type of Interaction | Predicted Outcome |
| Sigma-1 (σ1) Receptor | (Not specified) | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π–cation | Stabilization of ligand in the binding pocket; high receptor affinity. nih.gov |
| Androgen Receptor (AR) | (Not specified) | (Not specified) | Hydrophobic interactions, Hydrogen bonds | Antagonistic activity against the receptor. nih.gov |
| Bcl-2 Protein | (Not specified) | (Not specified) | (Not specified) | Strong binding energy, downregulation of Bcl-2 expression, induction of apoptosis. rsc.org |
| DNA-Topoisomerase II Complex | (Not specified) | Aspartic acid residues | Hydrogen bonds, DNA groove binding | Inhibition of Topo II activity, leading to cytotoxic effects. mdpi.com |
Note: The information in this table is based on docking studies of various piperazine-containing compounds that can be conceptually derived from scaffolds like this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of N-Boc protected piperazines, including 1-(2-Boc-aminoethyl)piperazine, is undergoing significant evolution, driven by the principles of green chemistry. Traditional methods often involve multiple steps with low efficiency and the use of hazardous materials. chemicalbook.com Future research is focused on developing more streamlined, efficient, and environmentally benign synthetic strategies.
Key areas of development include:
Catalyst Innovation: Research is moving beyond traditional methods towards advanced catalytic systems. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are being optimized for coupling N-Boc-piperazine with various substrates. nih.govscientificlabs.co.uk Furthermore, the use of metal-free, reusable solid acid catalysts, such as sulfonated reduced graphene oxide or Amberlite resins, for the chemoselective N-tert-butyloxycarbonylation of amines under solvent-free conditions represents a significant step towards sustainability. nih.gov
Process Intensification: Microwave-assisted synthesis is being explored to accelerate reaction times and improve yields of N-Boc piperazine (B1678402) derivatives. This technique offers a more energy-efficient alternative to conventional heating.
Atom Economy and Greener Solvents: Novel synthetic routes starting from readily available and less hazardous materials, such as diethylamine (B46881), are being designed to improve atom economy and reduce waste. chemicalbook.com There is also a strong emphasis on using water or other eco-friendly solvent systems, minimizing the reliance on volatile organic compounds. nih.gov
| Synthetic Approach | Key Features | Advantages | References |
|---|---|---|---|
| Conventional Synthesis | Reaction of anhydrous piperazine with di-tert-butyl dicarbonate (B1257347). | Established method. | chemicalbook.com |
| Palladium-Catalyzed Coupling | Buchwald-Hartwig amination for forming N-arylpiperazines. | Good for creating specific C-N bonds with aryl halides. | nih.govscientificlabs.co.uk |
| Green Catalysis | Use of reusable solid acid catalysts (e.g., Amberlite) or metal-free catalysts. | Environmentally friendly, catalyst can be recycled, often solvent-free. | nih.gov |
| Novel Starting Materials | Synthesis from diethylamine via chlorination, Boc protection, and cyclization. | Higher yields (>93.5%), enhanced purity, avoids hazardous solvents. | chemicalbook.com |
Exploration of Unconventional Reactivity and Derivatization Pathways
The dual functionality of this compound offers rich opportunities for exploring novel chemical transformations and creating diverse molecular scaffolds. Future research will likely focus on leveraging its unique reactivity beyond standard acylation or alkylation reactions.
Emerging areas of exploration include:
Direct C-H Functionalization: A significant area of research involves the direct functionalization of the piperazine ring's C-H bonds. mdpi.com Techniques such as direct lithiation of N-Boc protected piperazines allow for the introduction of various alkyl and acyl groups at the alpha-position of the ring, providing access to complex, enantiopure piperazine derivatives that were previously difficult to synthesize. mdpi.comresearchgate.net
Unconventional Boc-Group Reactivity: The Boc-protecting group itself can be a site of unconventional reactivity. Research has shown that under specific conditions, Boc-protected amines can be directly converted into other functional groups like carbamates, ureas, or even participate in cyclization reactions, bypassing traditional deprotection-functionalization sequences. researchgate.net For example, oxalyl chloride has been shown to mediate the mild deprotection of N-Boc groups and may serve as a model for direct transformation into amides. nih.gov
Scaffold Derivatization: The compound serves as an excellent starting point for building more complex molecules. For instance, after deprotection of the Boc group, the resulting primary amine can react with aldehydes and other components to form derivatives such as mono-Mannich bases, which are of interest in medicinal chemistry. jgtps.com
Integration into Advanced Material Science and Nanotechnology Applications
The structural attributes of this compound make it an attractive candidate for integration into advanced materials and nanotechnology, where bifunctional organic linkers are crucial.
Future applications in this domain could include:
Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions and organic linkers. mdpi.com The piperazine and amine functionalities of this compound could be utilized to synthesize novel MOFs. The piperazine ring can act as a coordinating linker to the metal centers, while the Boc-aminoethyl side chain could be used for post-synthetic modification, allowing for the attachment of functional molecules within the MOF pores. This could lead to the development of tailored materials for gas storage, catalysis, or targeted drug delivery.
Functionalized Polymers and Surfaces: The compound can be used to modify the surfaces of polymers or nanoparticles. The piperazine nitrogen can be anchored to a material, and after deprotection, the primary amine becomes available for conjugating other molecules, such as targeting ligands, dyes, or drugs. This could be applied in the development of smart drug delivery systems, diagnostic sensors, or specialized chromatography materials.
| Application Area | Potential Role of the Compound | Resulting Material Properties | References |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker or for post-synthetic modification. | Tunable porosity, high surface area, functionalized internal surfaces for catalysis or drug loading. | mdpi.com |
| Functionalized Polymers | Monomer or grafting agent to introduce reactive amine sites. | Polymers with sites for cross-linking or conjugation of bioactive molecules. | [N/A] |
| Nanoparticle Surface Modification | Surface coating to introduce primary amine functionality. | Nanoparticles capable of covalent attachment of targeting ligands, imaging agents, or therapeutic payloads. | [N/A] |
Role in Next-Generation Drug Discovery Programs Beyond Current Modalities
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net The specific structure of this compound, with its two distinct nitrogen-containing motifs, makes it an ideal linker for constructing complex, next-generation therapeutics.
Emerging roles in drug discovery include:
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the PROTAC's efficacy. broadpharm.com Piperazine-containing linkers are increasingly used to impart favorable physicochemical properties, such as improved solubility and rigidity. nih.govrsc.orgscispace.com this compound provides a ready-made scaffold for linker synthesis in PROTAC development. medchemexpress.com
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. nih.govmdpi.com The linker that connects the antibody to the drug is a key component. The bifunctional nature of this compound allows it to be incorporated into these linkers, covalently attaching to both the antibody (or a component connected to it) and the cytotoxic payload, ensuring stable conjugation and controlled drug release. nih.gov
Synergistic Approaches Combining Synthesis, Computation, and Pre-clinical Evaluation
The future of drug discovery and materials science relies on the tight integration of synthetic chemistry, computational modeling, and preclinical testing. This compound and its derivatives are well-suited for this synergistic approach.
Q & A
Q. What are the optimal synthetic routes for introducing Boc-protected amine groups onto piperazine derivatives?
The synthesis of Boc-protected piperazines typically involves coupling reagents and reaction conditions that preserve the Boc group. For example:
- Stepwise Alkylation : React 1-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like triethylamine (TEA) to protect the primary amine. Monitor completion via TLC or HPLC .
- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with DCM/methanol) to isolate the product .
- Validation : Confirm Boc incorporation via ¹H NMR (characteristic tert-butyl singlet at δ 1.4 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. Which analytical techniques are most reliable for characterizing Boc-protected piperazines?
- HPLC with Internal Standards : Use methods optimized for piperazine derivatives, such as a C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid, and UV detection at 254 nm. Internal standards (e.g., p-tolylpiperazine) improve quantification accuracy .
- Raman Microspectroscopy : Apply laser power ≤20 mW and ≥128 scans to distinguish structural isomers without degradation. Multivariate analysis (PCA-LDA) resolves spectral overlaps in Boc-protected analogs .
Advanced Research Questions
Q. How can researchers address challenges in differentiating Boc-protected piperazine isomers during structural analysis?
Isomeric differentiation requires advanced spectral deconvolution:
- Raman Parameters : Optimize laser power (20 mW) and scan count (256) to enhance peak resolution. For example, 1-(3-Boc-aminoethyl) vs. 1-(4-Boc-aminoethyl) isomers show distinct C-N stretching modes at 1120 cm⁻¹ vs. 1150 cm⁻¹ .
- Multivariate Statistics : Combine PCA (to reduce dimensionality) and LDA (to classify isomers). For Boc derivatives, >99% variance is explained by principal components 2–4, enabling precise discrimination .
Q. What methodologies are used to study the thermodynamic stability of metal complexes involving Boc-protected piperazines?
- Potentiometric Titration : Conduct in aqueous solutions at constant ionic strength (e.g., 0.15 M NaCl). Measure protonation constants (logK) and metal-ligand stability constants (logβ). Boc groups reduce metal affinity compared to unmodified piperazines due to steric hindrance .
- Calorimetry : Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) and entropy (ΔS). For example, Boc-protected piperazines exhibit ΔH values ~5 kJ/mol lower than their deprotected analogs when coordinating to Cu²⁺ .
Q. How does the Boc group influence the pharmacological activity of piperazine-based ligands?
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors). Boc groups reduce binding affinity by ~10-fold compared to primary amines, as shown in analogs like 1-(4-Boc-aminophenyl)piperazine vs. mCPP .
- Metabolic Stability : Incubate compounds with liver microsomes. Boc protection increases metabolic half-life (t₁/₂) from 2 hours (unprotected) to >6 hours by shielding the amine from cytochrome P450 oxidation .
Q. What strategies mitigate Boc group cleavage during prolonged experimental conditions?
- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) in HPLC mobile phases; use formic acid instead. For solid-phase synthesis, replace TFA deprotection with milder agents like HCl/dioxane .
- Thermal Stability : Store compounds at ≤-20°C in anhydrous DMSO. Boc cleavage accelerates at >40°C, as shown in thermogravimetric analysis (TGA) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
